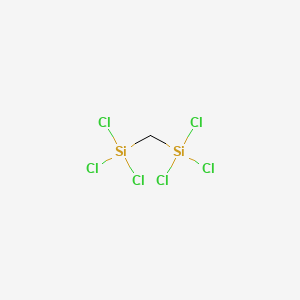
3-Chloro-2-fluorobenzenesulfonamide
Overview
Description
3-Chloro-2-fluorobenzenesulfonamide: is an organic compound with the molecular formula C6H5ClFNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with chlorine and fluorine atoms at the 3rd and 2nd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-2-fluorobenzenesulfonamide can be achieved through several methods. One common approach involves the sulfonation of 3-chloro-2-fluorobenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide. The reaction conditions typically involve:
-
Sulfonation:
- Reactants: 3-Chloro-2-fluorobenzene and chlorosulfonic acid.
- Conditions: The reaction is carried out at a temperature range of 0-5°C to control the exothermic nature of the reaction.
- Product: 3-Chloro-2-fluorobenzenesulfonyl chloride.
-
Amination:
- Reactants: 3-Chloro-2-fluorobenzenesulfonyl chloride and ammonia.
- Conditions: The reaction is typically performed at room temperature.
- Product: this compound.
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
3-Chloro-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
-
Nucleophilic Substitution:
- Common Reagents: Sodium hydroxide, potassium hydroxide.
- Conditions: Typically carried out in aqueous or alcoholic solutions.
- Major Products: Substituted sulfonamides.
-
Oxidation:
- Common Reagents: Potassium permanganate, hydrogen peroxide.
- Conditions: Conducted under acidic or basic conditions.
- Major Products: Sulfonic acids.
-
Reduction:
- Common Reagents: Lithium aluminum hydride, sodium borohydride.
- Conditions: Performed in anhydrous solvents.
- Major Products: Amines.
Scientific Research Applications
Chemistry: 3-Chloro-2-fluorobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. The presence of both chlorine and fluorine atoms can improve the bioavailability and metabolic stability of drug candidates.
Industry: In the material science industry, this compound is used in the production of specialty polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 3-Chloro-4-fluorobenzenesulfonamide
- 2-Chloro-3-fluorobenzenesulfonamide
- 4-Chloro-2-fluorobenzenesulfonamide
Comparison: 3-Chloro-2-fluorobenzenesulfonamide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This positioning can significantly influence the compound’s reactivity and properties compared to its isomers. For example, the electronic effects of the substituents can alter the compound’s acidity, nucleophilicity, and overall stability.
Properties
IUPAC Name |
3-chloro-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXNWGNMNKJAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380906 | |
| Record name | 3-chloro-2-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-58-2 | |
| Record name | 3-Chloro-2-fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-2-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 351003-58-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)



